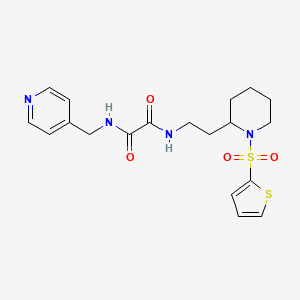
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN3O5 and its molecular weight is 536.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma-2 Receptor Probes
Research has been conducted on benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), for their potential as sigma-2 receptor probes. These compounds have shown high affinity for sigma-2 receptors, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. The study by Xu et al. (2005) highlights the synthesis and evaluation of such compounds, providing insights into their binding affinity and suggesting their utility in studying sigma-2 receptors in vitro (Xu et al., 2005).
Antipsychotic Agents
Another area of interest is the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These compounds are evaluated for their binding to dopamine and serotonin receptors, key targets in the treatment of psychiatric disorders. The research by Norman et al. (1996) on various heterocyclic carboxamides, including those related to N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, has contributed to understanding their potential as antipsychotic agents with reduced side effects (Norman et al., 1996).
Imaging of Neuroinflammation
11C-ER176, a radioligand for 18-kDa translocator protein (TSPO), has been developed for PET imaging of neuroinflammation. The study by Ikawa et al. (2017) explores its sensitivity across different affinity genotypes in the human brain, demonstrating its potential in detecting abnormalities in patients with neuroinflammatory conditions. This research provides a foundation for the development of improved radioligands for TSPO and emphasizes the importance of considering in vitro and in vivo properties in ligand development (Ikawa et al., 2017).
Sigma-2 Receptor Ligands for Tumor Diagnosis
The development of hybrid structures between sigma-2 receptor ligands for tumor diagnosis is another significant application. Compounds such as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and RHM-1 are leads for tumor diagnosis due to their high affinity at sigma-2 receptors. The work by Abate et al. (2011) in creating hybrid structures aims to obtain good candidates for sigma-2 PET tracers, highlighting the role of these compounds in advancing tumor diagnostic methods (Abate et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzaldehyde with 2,4-dimethoxy-6-nitrophenol to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol. This intermediate is then reduced to 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol, which is then reacted with ethyl acetoacetate to form 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline. The final step involves the reaction of this intermediate with N-butyl-4-formylbenzamide to form the target compound.", "Starting Materials": [ "2-chlorobenzaldehyde", "2,4-dimethoxy-6-nitrophenol", "ethyl acetoacetate", "N-butyl-4-formylbenzamide" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2,4-dimethoxy-6-nitrophenol in the presence of a base to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol.", "Step 2: Reduction of 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol using a reducing agent to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol.", "Step 3: Reaction of 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol with ethyl acetoacetate in the presence of a base to form 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline.", "Step 4: Reaction of 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline with N-butyl-4-formylbenzamide in the presence of a base to form N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS RN |
1189864-89-8 |
Molecular Formula |
C29H30ClN3O5 |
Molecular Weight |
536.03 |
IUPAC Name |
N-butyl-4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |
InChI Key |
VEDHDLLNXGUFCK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2596567.png)
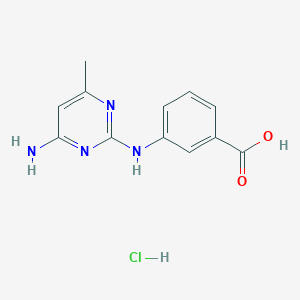

![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)
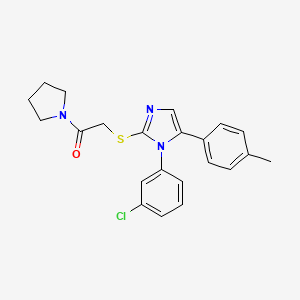

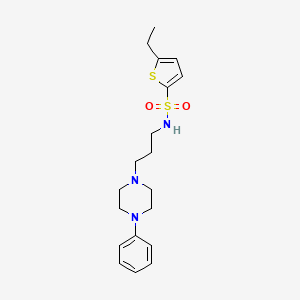
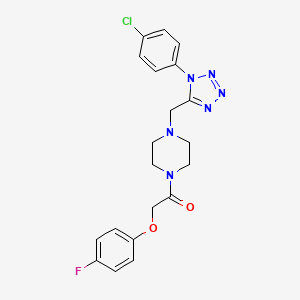

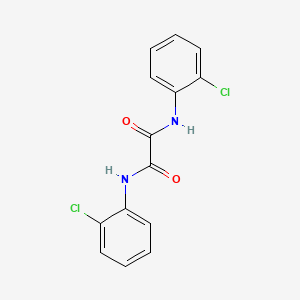

![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)
![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)
